3-(6-Chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile
Overview
Description
3-(6-Chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile is a chemical compound with the molecular formula C₁₁H₉ClN₂O₂ and a molecular weight of 236.654 g/mol . It is characterized by its unique structure, which includes a benzoxazine ring substituted with a chloro group and a propanenitrile moiety.
Mechanism of Action
Target of Action
The primary target of 3-(6-Chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile is human topoisomerase I . This enzyme plays a crucial role in solving topological problems of DNA during replication, transcription, chromatin assembly, and recombination processes .
Mode of Action
The compound interacts with its target, human topoisomerase I, by inhibiting its activity .
Pharmacokinetics
Its molecular weight (23665400), density (1357g/cm3), and boiling point (5395ºC at 760 mmHg) suggest that it may have good bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile typically involves the reaction of 6-chloro-3-oxo-1,4-benzoxazine with a suitable nitrile compound under controlled conditions . One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro-substituted position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents are commonly used.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoxazine derivatives.
Scientific Research Applications
3-(6-Chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile is utilized in several scientific research areas:
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-propanenitrile
- 4-[(6-Chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid
Uniqueness
3-(6-Chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile is unique due to its specific substitution pattern and the presence of the propanenitrile group. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other benzoxazine derivatives .
Properties
IUPAC Name |
3-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-8-2-3-10-9(6-8)14(5-1-4-13)11(15)7-16-10/h2-3,6H,1,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSJNBIUCRGWQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391497 | |
Record name | 3-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-20-8 | |
Record name | 3-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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